2,7-Dimethoxyphenazine

説明

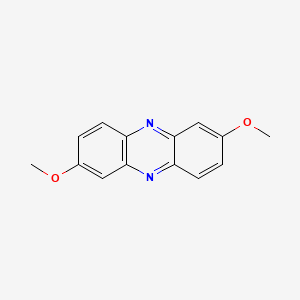

Structure

3D Structure

特性

IUPAC Name |

2,7-dimethoxyphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-9-3-5-11-13(7-9)15-12-6-4-10(18-2)8-14(12)16-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJPBQTMCLQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347070 | |

| Record name | 2,7-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5051-19-4 | |

| Record name | 2,7-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Dimethoxyphenazine and Its Analogs

Foundational and Advanced Synthetic Routes to the Phenazine (B1670421) Core

The synthesis of the tricyclic phenazine ring system has evolved significantly from early, often harsh, methodologies to more refined and efficient modern protocols.

Historical Approaches to Phenazine Ring System Construction

The foundational syntheses of the phenazine core often required demanding reaction conditions. One of the most classical methods is the Wohl-Aue reaction , which typically involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a strong base at high temperatures. smolecule.com For example, the reaction of nitrobenzene (B124822) with aniline can yield the parent phenazine, but this method's utility is limited by harsh conditions (140-200°C) and the potential for complex product mixtures when using substituted starting materials. smolecule.com

Another historical approach is the Herz reaction , which can lead to phenazine structures through the self-condensation of benzodithiazolyl radicals formed by heating specific sulfur-nitrogen compounds. mdpi.com Additionally, early syntheses included the reductive cyclization of 2-nitrodiphenylamines using reagents like sodium borohydride. acs.org The Ullmann condensation, involving the coupling of 2-bromo-3-nitrobenzoic acid with 2-bromoaniline, also represents a classical route to phenazine derivatives. acs.org These early methods, while groundbreaking, often suffered from low yields, lack of regioselectivity, and limited functional group tolerance. researchgate.net

Modern Palladium-Catalyzed C-N Cross-Coupling Strategies

The advent of transition-metal catalysis has revolutionized phenazine synthesis, with palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, becoming a cornerstone methodology. researchgate.netbenthamscience.com These reactions offer a highly versatile and efficient means to construct the phenazine core under milder conditions with greater control over substitution patterns. researchgate.netrsc.org

A prominent strategy involves the palladium-catalyzed homocoupling or self-condensation of 2-haloanilines. researchgate.netclockss.org This approach facilitates a synchronous double C-N bond formation to build the central pyrazine (B50134) ring. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields. For instance, the use of specialized biarylphosphine ligands like AdBrettPhos has been shown to be effective for the coupling of primary amides with heterocyclic bromides. mit.edu This methodology has been successfully applied to synthesize a variety of symmetrically substituted phenazines, including 2,7-di-tert-butylphenazine and the parent phenazine, often in good to excellent yields. clockss.org The process is tolerant of various functional groups, a significant advantage over classical methods. researchgate.net

| Entry | Starting Material | Product | Yield | Catalyst System |

| 1 | 2-Bromoaniline | Phenazine | 95% | Pd-catalyzed |

| 2 | 2-Bromo-4-tert-butylaniline | 2,7-Di-tert-butylphenazine | 55% | Pd-catalyzed |

| 3 | 2-Bromo-4-(trifluoromethyl)aniline | 2,7-Bis(trifluoromethyl)phenazine | 80% | Pd-catalyzed |

| 4 | 2-Bromo-5-methoxyaniline (B1269708) | 2,7-Dimethoxyphenazine | 72% | Pd-catalyzed |

This table presents examples of symmetrically substituted phenazines synthesized via Palladium-catalyzed homocoupling of 2-bromoanilines. clockss.org

Other Contemporary Synthetic Protocols

Beyond palladium catalysis, several other modern methods for phenazine synthesis have been developed.

Electro-oxidative Synthesis : This approach provides a general protocol for producing phenazines under mild, ambient temperature conditions. researchgate.net It utilizes aerial oxygen as the oxidant with inexpensive electrolytes and electrodes, achieving yields in the 70-85% range for a diverse set of phenazine structures. smolecule.com Synthetic pathways include the ring contraction of dihydro-diazepines and the electro-dimerization of o-phenylenediamines. smolecule.comresearchgate.net

Nanocatalytic Processes : The development of highly efficient magnetic core-shell nanocatalysts has advanced phenazine synthesis. For example, copper oxide quantum dot-modified magnetic silica (B1680970) nanoparticles have been used to catalyze the reaction, achieving high yields (86-95%) under mild thermal conditions (78°C). smolecule.com

Microwave-Assisted Synthesis : A convenient microwave-assisted, one-pot, four-component reaction has been developed for creating functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine. researchgate.net

Rhodium-Catalyzed Annulation : More recent developments include the use of rhodium catalysts for the annulation reactions to form the phenazine skeleton. bohrium.com

Microbial and Enzymatic Synthesis : While primarily relevant to natural product biosynthesis, microbial fermentation and enzymatic pathways are being explored. smolecule.comacs.org Engineered strains of bacteria like Pseudomonas chlororaphis can produce phenazine-1-carboxylic acid from simple carbon sources like glycerol. smolecule.com These biosynthetic pathways start from chorismic acid and proceed through a series of enzymatic steps. acs.orgmdpi.comnih.gov

Specific Chemical Synthesis of 2,7-Dimethoxyphenazine

The synthesis of the specifically substituted 2,7-dimethoxyphenazine can be achieved through several routes, with modern catalytic methods offering the most efficient pathways.

Optimized Reaction Pathways and Conditions

The palladium-catalyzed C-N cross-coupling is a highly effective method for synthesizing 2,7-dimethoxyphenazine. One optimized procedure involves the self-coupling of 2-bromo-5-methoxyaniline . Using a palladium catalyst, this reaction proceeds to give 2,7-dimethoxyphenazine as a yellow solid in a 72% yield. clockss.org The product can be purified using flash chromatography. clockss.org

Another approach utilizes 2-iodo-5-methoxyaniline as the starting material in a copper-catalyzed reaction in a water phase, which has been reported to produce 2,7-dimethoxyphenazine in an 83% yield. google.com A similar reaction using 2-iodo-4-methoxyaniline also yielded the target compound, albeit with different substitution regiochemistry implied by the starting material name, at 82% yield. google.com

A less efficient, more classical approach involves the reaction of 4-methoxyaniline and 1-methoxy-4-nitrobenzene , which produces 2,7-dimethoxyphenazine in a modest 10% yield after purification by column chromatography. osti.gov

| Starting Material(s) | Catalyst/Conditions | Yield | Reference |

| 2-Bromo-5-methoxyaniline | Palladium-catalyzed homocoupling | 72% | clockss.org |

| 2-Iodo-5-methoxyaniline | Copper-catalyzed reaction in water | 83% | google.com |

| 2-Iodo-4-methoxyaniline | Copper-catalyzed reaction in water | 82% | google.com |

| 4-Methoxyaniline and 1-Methoxy-4-nitrobenzene | Classical condensation | 10% | osti.gov |

This table provides a comparative overview of different synthetic routes to 2,7-dimethoxyphenazine, highlighting the starting materials, reaction conditions, and reported yields.

Exploration of Alternative Synthetic Methodologies

While palladium- and copper-catalyzed couplings are prominent, alternative strategies for the synthesis of 2,7-dimethoxyphenazine and its analogs exist. Thermolysis-based routes, for instance, are historically rooted in the formation of phenazines from the high-temperature reactions of certain precursors. The heating of benzodithiazole structures can lead to radical species that dimerize to form the phenazine core. mdpi.com While not explicitly detailed for 2,7-dimethoxyphenazine, this principle represents a potential, albeit likely low-yielding and unselective, alternative pathway.

More practical alternatives can be drawn from the contemporary methods described for the general phenazine core. The electro-oxidative synthesis, for example, offers a mild and green alternative that could potentially be adapted for the dimerization of a precursor like 4-methoxyaniline, though this specific application is not yet detailed. smolecule.comresearchgate.net Similarly, the use of advanced nanocatalysts could provide a pathway for synthesizing 2,7-dimethoxyphenazine under mild conditions, potentially improving upon the yields of more classical condensation reactions. smolecule.com These modern methodologies represent promising areas for future research in optimizing the synthesis of specifically substituted phenazines like 2,7-dimethoxyphenazine.

Derivatization and Regioselective Functionalization of the Phenazine Scaffold

The precise placement of functional groups on the phenazine core is paramount for tuning its chemical and physical properties. The derivatization and regioselective functionalization of this scaffold, particularly concerning methoxy (B1213986) groups, involve a range of synthetic strategies.

Strategies for Site-Specific Methoxy Group Introduction

Achieving site-specific introduction of methoxy groups onto the phenazine ring system can be accomplished through several effective synthetic routes. These methods either build the phenazine core from methoxy-substituted precursors or modify a pre-existing phenazine structure.

One of the most direct methods involves the palladium-catalyzed ligation of substituted anilines. For instance, 2,7-dimethoxyphenazine can be synthesized with high efficiency from starting materials like 2-bromo-5-methoxyaniline or 2-iodo-4-methoxyaniline. clockss.orggoogle.com This approach constructs the phenazine skeleton with the methoxy groups already in their desired positions.

The Buchwald-Hartwig cross-coupling reaction offers a versatile and modular route. mdpi.com This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of specifically substituted nitrobenzenes and anilines. acs.orgresearchgate.net For example, a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline can be coupled with a substituted 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgresearchgate.net Subsequent reduction of the resulting bis(2-nitrophenyl)amine (B107571) and tandem-like oxidation under mild conditions using ferric chloride yields the desired functionalized phenazine with high regioselectivity. acs.orgresearchgate.net

Beyond traditional organic synthesis, enzymatic methods provide a high degree of specificity. O-methyltransferases, such as LaPhzM isolated from the bacterium Lysobacter antibioticus OH13, have been shown to catalyze the O-methylation of hydroxylated phenazine precursors. nih.gov This biocatalytic approach can be used in one-pot syntheses to produce methoxylated phenazines like myxin (B609384) from phenazine-1,6-dicarboxylic acid (PDC). nih.gov Engineered microbial strains have successfully utilized O-methyltransferases to achieve significant production of compounds like 1,6-dimethoxyphenazine (B18872). researchgate.net

Synthesis of Regioisomeric and Substituted Dimethoxyphenazine Derivatives

The synthesis of various regioisomers and substituted derivatives of dimethoxyphenazine highlights the flexibility of modern synthetic methods. The choice of starting materials in palladium-catalyzed coupling reactions directly dictates the substitution pattern on the final phenazine product. This allows for the creation of a diverse library of compounds beyond the 2,7-substitution pattern.

For example, 2,7-dimethoxyphenazine has been successfully synthesized via the palladium-catalyzed self-coupling of 2-bromo-5-methoxyaniline, yielding a yellow solid with a melting point of 242 °C. clockss.org A similar reaction using 2-iodo-4-methoxyaniline also produces 2,7-dimethoxyphenazine in high yield. google.com By altering the starting aniline, a variety of 2,7-disubstituted phenazines can be obtained.

| Product | Starting Material | Method | Yield | Reference |

| 2,7-Dimethoxyphenazine | 2-Bromo-5-methoxyaniline | Pd-catalyzed Ligation | 72% | clockss.org |

| 2,7-Dimethoxyphenazine | 2-Iodo-4-methoxyaniline | Cu-catalyzed Coupling | 82% | google.com |

| 2,7-Di-tert-butylphenazine | 2-Bromo-4-tert-butylaniline | Pd-catalyzed Ligation | 55% | clockss.org |

| 2,7-Bis(trifluoromethyl)phenazine | 2-Bromo-4-(trifluoromethyl)aniline | Pd-catalyzed Ligation | 80% | clockss.org |

| 2,7-Dimethylphenazine | 2-Iodo-4-methylaniline | Cu-catalyzed Coupling | 82% | google.com |

| 2,7-Dichlorophenazine | 2-Iodo-4-chloroaniline | Cu-catalyzed Coupling | 78% | google.com |

Other regioisomers have also been synthesized. 1,8-Dimethoxyphenazine can be prepared from 4-methoxyaniline and 1-methoxy-2-nitrobenzene. osti.gov Furthermore, the synthesis of non-symmetrically substituted phenazines, such as 2,3-dialkoxyphenazine derivatives, has been achieved through a multi-step process involving Buchwald-Hartwig coupling, reduction, and oxidation. acs.orgresearchgate.net This strategy allows for the creation of complex phenazines with multiple, varied substituents.

Investigation of Chemical Stability and Mechanistic Decomposition in Research Systems

The utility of phenazine derivatives in research, particularly in applications like redox flow batteries, is critically dependent on their chemical stability. Investigations into the decomposition of these compounds are essential for designing more robust and long-lasting molecules.

Identification of Degradation Pathways

Research has shown that the stability of phenazine derivatives is highly dependent on the position of their substituents. osti.govsmolecule.com While 2,7-dimethoxyphenazine itself is relatively stable, its demethylated analogue, 2,7-dihydroxyphenazine (2,7-DHP), is known to be unstable. osti.gov

The primary degradation pathway for unstable dihydroxyphenazine isomers, including 2,7-DHP, is an irreversible hydrogen rearrangement, or tautomerization. osti.gov This process yields redox-inactive species, leading to a loss of electrochemical activity. osti.gov Both theoretical and experimental studies have confirmed that hydroxyl substitutions at the 2, 3, 7, and 8 positions result in derivatives that are thermodynamically prone to this degradation pathway. osti.govsmolecule.com In contrast, isomers with hydroxyl groups at the 1, 4, 6, and 9 positions are significantly more stable. osti.govsmolecule.com This instability is a critical consideration, as demethylation can occur under certain experimental conditions.

Strategies for Enhancing Chemical Integrity for Research Applications

Understanding the degradation mechanisms of phenazines allows for the development of strategies to enhance their chemical integrity. The most effective strategy is the rational design of the molecule based on substituent placement.

The key principle for enhancing stability is to position functional groups in locations that are not susceptible to tautomerization. Research into a series of dihydroxyphenazine (DHP) isomers for use in aqueous organic redox flow batteries has demonstrated that placing hydroxyl groups at the 1, 4, 6, and 9 positions results in highly stable molecules. osti.govsmolecule.com Specifically, repositioning hydroxyl groups from a position para to a central nitrogen atom (as in the 2,7-isomer) to a position ortho to a central nitrogen significantly improves stability. smolecule.com

The difference in stability is striking when comparing the cycling performance of different DHP isomers in a flow battery.

| Dihydroxyphenazine Isomer | Stability | Temporal Capacity Loss (% per day) | Reference |

| 1,4-DHP | High | 0.029 | osti.gov |

| 1,6-DHP | High | 0.031 | osti.gov |

| 1,8-DHP | Unstable | Not Reported | osti.gov |

| 2,7-DHP | Unstable | Not Reported | osti.gov |

This data clearly indicates that isomers like 1,4-DHP and 1,6-DHP, which have their hydroxyl groups in stable positions, exhibit minimal degradation over time. This design principle—avoiding substitution at the 2, 3, 7, and 8 positions in favor of the 1, 4, 6, and 9 positions—is a crucial strategy for enhancing the chemical integrity of phenazine-based compounds for research applications.

Biosynthetic Pathways and Ecological Context of Phenazine Compounds

Microbial Origin and Natural Occurrence of Phenazine (B1670421) Compounds

Phenazines are quintessential secondary metabolites, not essential for primary growth but providing a significant competitive advantage to the organisms that produce them. Their synthesis is a hallmark of several bacterial genera known for their complex interactions within diverse ecological niches.

Characterization of Key Phenazine-Producing Microorganisms

A number of bacterial genera are prolific producers of phenazine compounds. nih.gov These microorganisms are typically found in soil and aquatic environments, often in close association with plants and other organisms. rsc.org

Key producers include:

Pseudomonas : This is the most studied genus of phenazine producers. Species like P. aeruginosa, P. fluorescens, and P. chlororaphis are known to synthesize a variety of simple phenazines, including phenazine-1-carboxylic acid (PCA) and pyocyanin (B1662382). osti.gov

Streptomyces : Members of this genus, famous for their production of a vast array of antibiotics, also synthesize a complex range of phenazines, including those with hydroxyl and methoxyl groups. medchemexpress.commdpi.comnih.gov Strains of Streptomyces have been identified as producers of 1,6-Dimethoxyphenazine (B18872). medchemexpress.comnih.gov

Burkholderia : Certain species within this genus possess the genetic machinery for phenazine biosynthesis, contributing to their ecological versatility. science.gov

Lysobacter : This genus has emerged as a significant source of unique phenazines. Notably, Lysobacter antibioticus strain OH13 produces several O-methylated phenazines, including 1,6-Dimethoxyphenazine and 1-hydroxy-6-methoxyphenazine. mdpi.comacs.orgresearchgate.net

While 2,7-Dimethoxyphenazine has been synthesized chemically for research purposes, its specific isolation from a natural microbial source is not prominently documented, unlike its 1,6-dimethoxy isomer. osti.govgoogle.comrsc.org

Environmental and Ecological Roles of Naturally Occurring Phenazines

Phenazines are not inert pigments; they are redox-active molecules that play crucial roles in the survival and competitiveness of their producers. rsc.org Their functions are multifaceted:

Antimicrobial Activity: Many phenazines exhibit broad-spectrum antibiotic activity against competing bacteria and fungi, helping to secure an ecological niche. This is a primary driver for their interest in agricultural biocontrol.

Virulence Factors: In pathogenic bacteria like Pseudomonas aeruginosa, phenazines such as pyocyanin act as virulence factors during infections.

Biofilm Formation: Phenazines are critical signaling molecules that influence the architecture and development of biofilms, complex communities of bacteria encased in a protective matrix. rsc.org

Iron Acquisition: By reducing insoluble iron (Fe(III)) to a more soluble form (Fe(II)), phenazines can enhance iron uptake for the producing bacterium. osti.gov

The specific ecological role of 2,7-Dimethoxyphenazine is not defined due to a lack of data on its natural production. However, it is plausible it would share these general redox-based functions.

Elucidation of Enzymatic Mechanisms in Phenazine Biosynthesis

The construction of the characteristic tricyclic phenazine core and its subsequent decoration is a sophisticated, multi-step enzymatic process. The pathway begins with a key intermediate from primary metabolism and is elaborated by a dedicated set of enzymes.

Precursor Utilization from Central Metabolic Pathways

The biosynthetic journey for all phenazines begins with a branch point from the shikimate pathway. The precursor molecule is chorismic acid , an intermediate used in the synthesis of aromatic amino acids. mdpi.com Two molecules of chorismic acid are condensed to form the basic phenazine scaffold, with the nitrogen atoms typically derived from glutamine. researchgate.net This initial step effectively channels resources from primary metabolism into the production of these specialized secondary metabolites.

Functional Characterization of Phz-Operon Genes and Enzymes

The assembly of the core phenazine structure is orchestrated by a conserved set of genes, typically organized in an operon designated phz. The core phz operon contains genes phzABCDEFG, which encode the enzymes responsible for converting chorismic acid into foundational phenazine molecules like phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). nih.gov

| Gene | Enzyme | Function in Core Phenazine Biosynthesis |

| PhzE | Isochorismate synthase | Converts chorismic acid to 2-amino-2-desoxyisochorismate (ADIC). |

| PhzD | ADIC hydrolase | Hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). |

| PhzF | Isomerase | Catalyzes the isomerization of DHHA, a crucial step in forming the heterocyclic ring system. |

| PhzA/B | Dimerization & Condensation | Catalyzes the condensation of two molecules of the PhzF product to form the initial tricyclic phenazine intermediate. |

| PhzG | Oxidoreductase | An FMN-dependent oxidase that catalyzes the final oxidation steps to yield the stable aromatic phenazine core (PCA or PDC). |

This table provides a generalized summary of the core Phz enzyme functions.

Post-Synthetic Structural Diversification and Enzymatic Modification

The structural diversity of the phenazine family arises from the action of tailoring enzymes that modify the core PCA or PDC scaffold. These modifications, including hydroxylation, methylation, and N-oxidation, are what ultimately lead to specific compounds like 2,7-Dimethoxyphenazine. mdpi.com

Hydroxylation: Flavin-dependent monooxygenases are responsible for adding hydroxyl groups to the phenazine ring. For instance, in the biosynthesis of myxin (B609384) in Lysobacter antibioticus, the enzyme LaPhzS catalyzes a decarboxylative hydroxylation of PDC to yield 1,6-dihydroxyphenazine. nih.gov

Methylation: The addition of methyl groups, which converts hydroxyl groups to methoxy (B1213986) groups, is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. nih.govnih.gov The enzyme LaPhzM from L. antibioticus OH13 is a key example. It has been shown to be responsible for the formation of both mono- and di-methoxylated phenazines in this organism. researchgate.netnih.gov Functional analysis shows LaPhzM can act on 1,6-dihydroxyphenazine, first creating 1-hydroxy-6-methoxyphenazine and subsequently 1,6-dimethoxyphenazine . mdpi.comnih.gov This enzymatic capability demonstrates a clear, genetically defined pathway for producing a dimethoxyphenazine isomer.

Given this evidence, the biosynthesis of 2,7-Dimethoxyphenazine would hypothetically require a similar sequence: the formation of a 2,7-dihydroxyphenazine precursor by a specific hydroxylase, followed by a two-step methylation catalyzed by an O-methyltransferase with specificity for the C2 and C7 positions. While enzymes like LaPhzM show some substrate flexibility, the specific enzymes that would generate the 2,7-dihydroxy precursor and then methylate it have not been characterized. nih.gov

Metabolic Engineering Approaches for Research-Scale Phenazine Production

Metabolic engineering offers a powerful alternative to chemical synthesis for producing phenazine compounds, avoiding low yields and toxic byproducts. sjtu.edu.cn The goal is to optimize genetic and regulatory processes within microbial hosts to enhance the production of a target substance. sjtu.edu.cnnih.gov Common strategies include overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and expressing heterologous genes from other organisms. nih.gov

The biosynthesis of all phenazines begins with chorismic acid from the shikimate pathway. sjtu.edu.cnnih.gov A core set of conserved genes (phz) is required to synthesize the basic three-ring phenazine structure. nih.gov From the key intermediate, phenazine-1-carboxylic acid (PCA), a variety of derivatives can be produced through the action of modifying enzymes. nih.govfrontiersin.org

Metabolic engineering has been successfully applied to increase the production of several phenazine derivatives. For example, by modifying the central biosynthetic and secondary metabolic pathways in Pseudomonas aeruginosa strain PA1201, the yield of PCA was increased 54.6-fold, reaching 9882 mg/L in fed-batch fermentation. sjtu.edu.cn Similarly, systematic engineering of Pseudomonas chlororaphis H18 to produce 1-hydroxyphenazine (B607933) (1-OH-PHZ) resulted in a titer of 3.6 g/L. nih.gov

While specific metabolic engineering strategies for 2,7-Dimethoxyphenazine are not extensively documented, research on its isomer, 1,6-dimethoxyphenazine, provides a relevant precedent. Engineered strains of Lysobacter enzymogenes C3, containing the phenazine biosynthetic gene cluster from L. antibioticus, were able to produce novel derivatives, including 1,6-dimethoxyphenazine. nih.gov This was achieved by introducing the O-methyltransferase PhzM from Lysobacter antibioticus into a strain of Pseudomonas chlororaphis engineered to produce the precursor phenazine-1,6-dicarboxylic acid (PDC), achieving a titer of 71.8 mg/L. biorxiv.org These approaches, summarized in the table below, could theoretically be adapted for the production of 2,7-Dimethoxyphenazine by identifying and utilizing a specific methyltransferase capable of acting at the C2 and C7 positions of a suitable phenazine precursor.

| Strategy | Description | Target Compound(s) | Example Host(s) | Key Genes/Enzymes | Reference(s) |

| Pathway Reinforcement | Increasing the metabolic flux towards the shikimate pathway to boost precursor supply. | PCA, DHHA | P. chlororaphis | ppsA, tktA | nih.govfrontiersin.org |

| Blocking Competing Pathways | Deleting gene clusters for other secondary metabolites to redirect precursors to phenazine synthesis. | PCA | P. aeruginosa | - | sjtu.edu.cn |

| Heterologous Expression | Introducing phenazine biosynthesis genes into a non-native, robust host. | PCA, Pyocyanin | P. putida, E. coli | phzA-G, phzM, phzS | frontiersin.orgnih.govmst.edu |

| Enzyme Engineering | Modifying key enzymes to improve catalytic efficiency or alter substrate specificity. | 1-OH-PHZ | P. chlororaphis | PhzS (monooxygenase) | nih.gov |

| Heterologous Modification | Introducing modifying enzymes to produce specific derivatives from a precursor. | 1,6-dimethoxyphenazine | L. enzymogenes, P. chlororaphis | PhzM (O-methyltransferase) | nih.govbiorxiv.org |

Biological Interactions within Microbial and Plant Systems

Phenazines are not merely antimicrobial agents; they are multifunctional molecules that mediate complex interactions between microorganisms and between microbes and their plant hosts. nih.govnih.gov They serve as cell signals, contribute to biofilm architecture, and function as electron shuttles to support survival in anoxic environments. nih.govresearchgate.net

Role in Intercellular Signaling and Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation. nih.govnih.gov This process relies on the production and detection of signaling molecules called autoinducers. nih.gov Phenazines have been identified as key signaling molecules within the complex QS networks of bacteria like P. aeruginosa. nih.govcsic.es

The production of phenazines itself is often regulated by QS. csic.es Furthermore, certain phenazines can act as terminal signals in the QS cascade. For instance, the phenazine pyocyanin has been shown to be the physiological signal that upregulates specific QS-controlled genes in P. aeruginosa. nih.gov This regulation is mediated by the transcription factor SoxR, implicating phenazines as crucial signaling molecules. nih.govasm.org While the direct role of 2,7-Dimethoxyphenazine as a specific signaling molecule has not been detailed, its core structure suggests it could participate in the broader signaling network typical of its chemical class. rsc.org

Influence on Biofilm Formation and Architectural Development

Biofilms are structured communities of bacteria encased in a self-produced matrix of polymers, which confers resistance to antibiotics and host defenses. nih.gov Phenazine production is intrinsically linked to biofilm development in many Pseudomonas species. nih.govnih.gov These compounds are not always essential for initial cell attachment but play a significant role in the maturation and structural development of the biofilm. nih.govnih.gov

Different phenazine derivatives can have distinct effects on biofilm architecture. plos.org In P. chlororaphis 30-84, altering the ratio of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) significantly impacted biofilm development. nih.govplos.org Phenazines contribute to this process by influencing the production of extracellular DNA (eDNA), a key structural component of the biofilm matrix. nih.gov For example, pyocyanin promotes eDNA release by generating hydrogen peroxide. plos.org Given the structural influence of various phenazine derivatives, it is plausible that 2,7-Dimethoxyphenazine could also modulate biofilm structure, though specific studies are lacking.

Electron Shuttle Functionality and Redox Homeostasis in Microbial Systems

Phenazines are redox-active molecules, meaning they can easily accept and donate electrons. nih.govmit.edu This property allows them to function as mobile electron shuttles, transferring electrons from intracellular reductants like NAD(P)H to extracellular acceptors such as insoluble minerals or even other cells. nih.govnih.gov This process, known as phenazine redox cycling, is critical for maintaining redox homeostasis and enabling cell survival under oxygen-limited conditions, such as those found deep within a biofilm. nih.govasm.org

By accepting electrons inside the cell and shuttling them to an external acceptor, phenazines help regenerate the pool of oxidized NAD(P)+, which is essential for central metabolic pathways like glycolysis. mit.edunih.gov This anaerobic respiration facilitates the generation of ATP, allowing bacteria like P. aeruginosa to survive in anoxic environments. nih.gov The efficiency and dynamics of this process can vary depending on the specific phenazine structure and the available electron acceptor. mit.edu For example, PCA is more efficient at reducing ferric iron, while pyocyanin reacts more readily with oxygen. mit.edu While the specific redox potential of 2,7-Dimethoxyphenazine will determine its precise role, its fundamental phenazine core strongly suggests it partakes in this vital electron shuttling function. asm.orgbiorxiv.org

Modulation of Plant Defense Responses (e.g., Induced Systemic Resistance)

Beneficial rhizosphere bacteria can enhance plant immunity against a broad spectrum of pathogens through a mechanism called Induced Systemic Resistance (ISR). uliege.be ISR involves priming the plant's defense mechanisms, leading to a faster and stronger response upon pathogen attack. nih.gov Phenazines are among the key bacterial metabolites responsible for triggering ISR. uliege.beresearchgate.netnih.gov

Root colonization by phenazine-producing Pseudomonas spp. has been shown to induce systemic resistance in various plants, including rice, bean, and tobacco. uliege.bejmb.or.kr In rice, phenazines produced by Pseudomonas sp. CMR12a were the primary determinants for inducing resistance against the blast fungus Magnaporthe oryzae. uliege.be Application of purified phenazine-1-carboxamide (B1678076) (PCN) alone was sufficient to trigger this protective effect. uliege.be Similarly, in tomato, pyocyanin produced by P. aeruginosa was correlated with induced resistance against Botrytis cinerea. jmb.or.kr Although a direct link between 2,7-Dimethoxyphenazine and ISR has not been established, the well-documented role of other phenazine derivatives strongly suggests that it could also function as an elicitor of plant defense responses. nih.govannualreviews.org

Advanced Analytical and Spectroscopic Characterization Techniques in 2,7 Dimethoxyphenazine Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed insights into the atomic and functional group composition of 2,7-dimethoxyphenazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2,7-dimethoxyphenazine, both ¹H and ¹³C NMR are employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,7-dimethoxyphenazine would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetry of the molecule, specific multiplicities and chemical shifts are anticipated. The aromatic protons on the phenazine (B1670421) core would likely appear in the downfield region (typically δ 6.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the two equivalent methoxy groups would present as a sharp singlet in the upfield region (typically around δ 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of 2,7-dimethoxyphenazine is expected to display signals corresponding to the aromatic carbons and the methoxy carbons. Aromatic carbons typically resonate in the δ 100-160 ppm range, with carbons attached to the electronegative nitrogen and oxygen atoms appearing further downfield. The carbon atoms of the methoxy groups would be expected to produce a signal in the upfield region, typically around δ 55-60 ppm.

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C-2, C-7 | ~155-160 |

| C-4a, C-5a | ~140-145 |

| C-9a, C-10a | ~130-135 |

| C-1, C-8 | ~120-125 |

| C-3, C-6 | ~105-110 |

| -OCH₃ | ~55-60 |

Note: The table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data from similar aromatic compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For 2,7-dimethoxyphenazine (C₁₄H₁₂N₂O₂), the molecular weight is 240.26 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 240. Subsequent fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 225. Further fragmentation could involve the loss of a carbonyl group (CO), resulting in a fragment at m/z 197, or the loss of a second methyl group to give an ion at m/z 210. The fragmentation of the phenazine ring itself would lead to a series of characteristic smaller fragments.

| m/z | Proposed Fragment | Possible Loss from Parent/Fragment |

| 240 | [C₁₄H₁₂N₂O₂]⁺ (Molecular Ion) | - |

| 225 | [C₁₃H₉N₂O₂]⁺ | •CH₃ |

| 210 | [C₁₂H₆N₂O₂]⁺ | 2 x •CH₃ |

| 197 | [C₁₂H₉N₂O]⁺ | •CH₃ and CO |

| 182 | [C₁₁H₆N₂O]⁺ | 2 x •CH₃ and CO |

| 167 | [C₁₁H₇N₂]⁺ | 2 x •CH₃ and 2 x CO |

Note: This table represents a plausible fragmentation pattern. The relative intensities of the peaks would depend on the ionization energy and the stability of the fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,7-dimethoxyphenazine would exhibit characteristic absorption bands corresponding to its aromatic and ether functionalities.

Key expected absorption bands include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic, from -OCH₃): Expected in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the phenazine ring system.

C-O stretching (aryl ether): Strong absorptions are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H out-of-plane bending (aromatic): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| Asymmetric C-O-C Stretch | 1275 - 1200 |

| Symmetric C-O-C Stretch | 1075 - 1020 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Electrochemical Analysis of Redox Properties (e.g., Cyclic Voltammetry)

The phenazine core is known to be redox-active, and techniques like cyclic voltammetry (CV) are employed to study the electron transfer properties of 2,7-dimethoxyphenazine. CV involves measuring the current that develops in an electrochemical cell as the potential is varied.

The cyclic voltammogram of 2,7-dimethoxyphenazine would be expected to show reversible or quasi-reversible redox waves corresponding to the reduction and oxidation of the phenazine ring system. The presence of electron-donating methoxy groups is anticipated to lower the reduction potentials compared to the parent phenazine molecule, making it more susceptible to oxidation. The exact potentials of the redox peaks would be dependent on the solvent, electrolyte, and electrode material used. A study of related phenazine derivatives suggests that these compounds can undergo multi-electron transfer processes.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Chromatographic Techniques for Isolation, Separation, and Quantification in Complex Mixtures

Chromatographic methods are essential for the isolation, purification, and quantification of 2,7-dimethoxyphenazine from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique for the separation of aromatic compounds. A typical method for 2,7-dimethoxyphenazine would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time would be dependent on the specific column, mobile phase composition, flow rate, and temperature.

In vitro and In Silico Methodologies for Molecular Interaction and Docking Studies

The exploration of a compound's biological activity is underpinned by a detailed understanding of its interactions at a molecular level. For 2,7-Dimethoxyphenazine, a comprehensive investigation would involve a synergistic approach, combining experimental in vitro assays with computational in silico studies. This dual strategy allows for the empirical measurement of binding events and the theoretical prediction of interaction dynamics, providing a robust framework for characterization.

In vitro Methodologies for Molecular Interaction Analysis

In vitro binding assays are essential for quantifying the interaction between a ligand, such as 2,7-Dimethoxyphenazine, and its target protein. These assays can determine key parameters like the equilibrium dissociation constant (KD), which indicates the binding affinity. malvernpanalytical.combmglabtech.com A lower KD value signifies a stronger binding interaction. malvernpanalytical.com

Commonly employed techniques include:

Fluorescence Polarization (FP): This method is used to investigate molecular interactions in solution. bmglabtech.com It relies on the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact. malvernpanalytical.com This technique provides a complete thermodynamic profile of the binding event, including KD, enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. malvernpanalytical.com

Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay can be adapted to a competitive format to determine the binding affinity of a small molecule to a target protein. malvernpanalytical.com

The findings from these assays can be systematically organized to compare the binding affinities of 2,7-Dimethoxyphenazine with various protein targets, as illustrated in the hypothetical data table below.

| Target Protein | Assay Method | Binding Affinity (KD) |

|---|---|---|

| Protein Kinase A | Fluorescence Polarization | 5.2 µM |

| Cyclooxygenase-2 (COX-2) | Isothermal Titration Calorimetry | 12.8 µM |

| Human Serum Albumin | Surface Plasmon Resonance | 25.1 µM |

In Silico Methodologies for Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is instrumental in structure-based drug design, helping to understand the binding mode and affinity of a small molecule like 2,7-Dimethoxyphenazine within the active site of a target protein. nih.gov

The general workflow for a molecular docking study involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (receptor), often from a repository like the Protein Data Bank, and generating the 3D conformation of the small molecule (ligand).

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand are then evaluated using a scoring function that estimates the binding affinity, typically represented as a binding energy value (e.g., in kcal/mol). researchgate.net A more negative binding energy suggests a more favorable interaction. researchgate.net

A variety of software programs are available for molecular docking, including AutoDock, Glide, and MOE. iaanalysis.comparssilico.comwikipedia.org The results of a docking study can reveal crucial details about the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

The hypothetical results of a molecular docking study for 2,7-Dimethoxyphenazine against a panel of cancer-related proteins are presented in the interactive data table below.

| Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | AutoDock Vina | -8.9 | Leu718, Val726, Ala743, Lys745 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Glide | -9.5 | Cys919, Leu840, Asp1046 |

| B-cell lymphoma 2 (Bcl-2) | MOE | -7.8 | Phe105, Arg143, Ala146 |

By integrating in vitro and in silico approaches, researchers can gain a multifaceted understanding of the molecular interactions of 2,7-Dimethoxyphenazine. The experimental data from binding assays validate the computational predictions, while the detailed structural insights from docking studies can guide the design of more potent and selective analogs.

Emerging Research Applications and Future Directions for 2,7 Dimethoxyphenazine in Chemical Biology and Materials Science

Development and Utilization as Chemical Probes for Biological Systems

Currently, there is no specific information available in the scientific literature detailing the development or use of 2,7-Dimethoxyphenazine as a chemical probe for biological systems. While the broader family of phenazine (B1670421) derivatives has been explored for creating fluorescent probes due to their unique photophysical properties, research has not yet extended to this particular methoxy-substituted variant. The potential of 2,7-Dimethoxyphenazine to act as a sensor for specific analytes or to image biological processes remains an open question pending future investigation.

Advanced Materials Science Applications

There are no available research findings on the integration or performance of 2,7-Dimethoxyphenazine as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). The efficiency of DSSCs relies heavily on the photophysical and electrochemical properties of the dye used. Although other phenazine-based dyes have been synthesized and tested for this purpose, the suitability of the 2,7-dimethoxy substitution pattern for light absorption and electron transfer in a solar cell context has not been reported.

The application of 2,7-Dimethoxyphenazine in the development of electrochemical sensors and biosensors is not documented in the current body of scientific work. Phenazines, in general, are known for their redox activity, a key characteristic for mediating electrochemical reactions in sensors. However, specific studies detailing the electrocatalytic properties of 2,7-Dimethoxyphenazine or its use as a redox mediator for detecting biological or chemical analytes are absent.

Investigation as Potential Biocontrol Agents in Agricultural Research

No studies have been published investigating 2,7-Dimethoxyphenazine as a potential biocontrol agent in agriculture. Many naturally occurring phenazines, produced by soil bacteria like Pseudomonas spp., are known to have antifungal and antibacterial properties that help protect plants from pathogens. However, research into the specific antimicrobial activities of 2,7-Dimethoxyphenazine and its potential to suppress plant diseases has not been undertaken.

Bio-inspired Design and Synthesis of Novel Phenazine Analogs for Research Tools

While there is extensive research on the synthesis of various phenazine analogs, there is no specific focus on using 2,7-Dimethoxyphenazine as a scaffold or starting material for creating new research tools. The synthesis of related structures, such as nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives, has been reported, indicating that methodologies exist for creating complex phenazine structures. nih.gov However, the specific bio-inspired design of analogs based on the 2,7-dimethoxy core has not been explored.

Identification of Unexplored Mechanistic Pathways and Novel Biological Targets

The mechanistic pathways and specific biological targets of 2,7-Dimethoxyphenazine remain unidentified. The biological activity of phenazine compounds is often linked to their ability to intercalate DNA or to undergo redox cycling, leading to the production of reactive oxygen species. For instance, the anticancer activity of some 2,3,7-trisubstituted phenazines has been explored, but these studies did not include the 2,7-dimethoxy variant. researchgate.net Without dedicated biological screening and mechanistic studies, the cellular effects and molecular interactions of 2,7-Dimethoxyphenazine are unknown.

Challenges and Opportunities in Contemporary Phenazine Research

Phenazines, a large class of nitrogen-containing heterocyclic compounds, present a landscape rich with both challenges and opportunities for the scientific community. nih.govmdpi.com While compounds like 2,7-Dimethoxyphenazine are subjects of specific inquiry, the broader field of phenazine research informs the trajectory of their development and application. Over 100 natural phenazine derivatives have been identified from microbial sources, and more than 6,000 synthetic derivatives have been created, showcasing a vast chemical diversity. nih.govmdpi.comresearchgate.net This diversity underpins a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com

Challenges in the field are multifaceted, spanning from synthesis to biological application. A primary hurdle is the creation of highly functionalized phenazine derivatives. researchgate.net While established methods like the Wohl-Aue synthesis exist, they often have limitations, prompting the need for more efficient and sustainable synthetic strategies. bohrium.com Another significant challenge lies in understanding the complex roles of phenazines in microbial communities and their precise mechanisms of action. bioengineer.orgnih.gov For instance, while the redox activity of phenazines is known to be central to their biological effects, often through the generation of reactive oxygen species (ROS), the specifics of these interactions are still being unraveled. mdpi.combohrium.com Furthermore, the potential for non-selective activity, such as DNA intercalation, presents a challenge for developing phenazine-based therapeutics with high specificity and minimal off-target effects. bohrium.com The low production titers of naturally occurring phenazines also pose a significant obstacle for their large-scale application, necessitating advances in metabolic engineering and biosynthetic pathway discovery. nih.gov

Opportunities in phenazine research are vast and continue to expand. The unique photophysical and chemical properties of phenazine derivatives make them excellent candidates for the development of advanced materials. rsc.orgresearchgate.net Their electron-deficient nature and tunable structures are being leveraged in the creation of sensors, dye-sensitized solar cells, and redox-active polymers for applications like rechargeable aluminum batteries. rsc.orgtandfonline.comrsc.org The structural flexibility of the phenazine core allows for easy modification, enabling the integration of various functional groups to create novel "smart" materials responsive to environmental stimuli. rsc.orgresearchgate.net

In the realm of chemical biology and medicine, the opportunities are equally compelling. The specificity of some phenazines for certain enzymes, such as topoisomerase IV, opens avenues for developing next-generation antimicrobial agents to combat antibiotic resistance. bioengineer.org There is significant potential in designing prodrugs of halogenated phenazines that can be activated by specific bacterial enzymes, offering a targeted approach to treating infections. nih.gov The discovery of new phenazine structures from diverse microbial sources continues to provide novel scaffolds for drug development. nih.govnih.gov Moreover, harnessing phenazine-producing microbes or their derivatives could lead to innovative biocontrol agents in agriculture, promoting plant health and productivity. bioengineer.orgnih.gov The ongoing exploration of phenazine derivatives in anticancer research also remains a promising frontier, with some compounds already in clinical studies. nih.govmdpi.com

The future of phenazine research will likely focus on overcoming the existing challenges to fully realize these opportunities. This will involve the development of novel synthetic methodologies, deeper investigations into their mechanisms of action, and the application of metabolic engineering to enhance production. researchgate.netnih.gov A comprehensive approach that combines synthetic chemistry, molecular biology, and materials science will be crucial for unlocking the full potential of phenazine compounds like 2,7-Dimethoxyphenazine. bioengineer.org

| Area of Research | Challenges | Opportunities |

|---|---|---|

| Synthesis & Chemistry | Developing efficient and sustainable methods for creating highly functionalized derivatives. researchgate.net Overcoming limitations of classical synthetic routes. bohrium.com | Designing novel "smart" materials by modifying the flexible phenazine core. rsc.orgresearchgate.net Creating advanced materials for electronics and energy storage. rsc.orgrsc.org |

| Chemical Biology & Medicine | Understanding precise mechanisms of action and potential for non-selective biological activity (e.g., DNA intercalation). bioengineer.orgbohrium.com Mitigating potential toxicity and off-target effects. bohrium.com | Developing next-generation antimicrobials to combat resistance. bioengineer.org Designing targeted anticancer agents and prodrugs. nih.govnih.gov Exploring neuroprotective and anti-inflammatory applications. nih.gov |

| Biotechnology & Agriculture | Low production yields of natural phenazines from microbial sources. nih.gov Elucidating complex biosynthetic pathways. nih.gov | Engineering microbes for enhanced production of beneficial phenazines. bioengineer.org Developing effective and environmentally friendly biocontrol agents for crop protection. nih.govnih.gov |

Q & A

Q. Key Considerations :

- Monitor reaction progress via HPLC to track intermediate formation (e.g., monomethylated vs. dimethylated products).

- Optimize reaction time and temperature to minimize side reactions (e.g., over-methylation or decomposition).

How should researchers characterize the purity and structural integrity of 2,7-Dimethoxyphenazine?

Basic Research Question

Characterization requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Resolve and quantify impurities (e.g., unreacted precursors or decomposition products) using retention time matching .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 241.02 for 2,7-Dimethoxyphenazine) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₂N₂O₂) by comparing calculated vs. observed C, H, and N percentages .

Q. Example Data :

| Technique | Expected Value | Observed Value |

|---|---|---|

| HPLC Retention | 9.5 min | 9.5 min |

| MS ([M+H]⁺) | 241.02 | 241.02 |

| Elemental (C%) | 69.99% | 69.91–70.13% |

What factors contribute to the instability of 2,7-Dimethoxyphenazine under experimental conditions?

Advanced Research Question

Instability arises from:

Q. Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) during storage and reactions.

- Avoid prolonged exposure to light or high temperatures (>40°C) .

How do enzymatic pathways influence the biosynthesis of 2,7-Dimethoxyphenazine in microbial systems?

Advanced Research Question

The O-methyltransferase LaPhzM catalyzes sequential methylation using S-adenosylmethionine (SAM) as a cofactor. Kinetic studies reveal:

-

Substrate Specificity : Higher activity toward monomethylated intermediates (e.g., 1-hydroxy-6-methoxyphenazine) than dihydroxyphenazine .

-

Kinetic Parameters :

Substrate (µM) (min⁻¹) 6-Hydroxy-1-methoxyphenazine 33.6 0.6

Q. Methodological Note :

- Heterologously express LaPhzM in E. coli for in vitro assays .

What computational approaches predict the stability and reactivity of 2,7-Dimethoxyphenazine derivatives?

Advanced Research Question

Density Functional Theory (DFT) simulations identify decomposition pathways:

Q. Validation :

- Compare computed stability trends with experimental flow-cell data (e.g., 2,7-DHP shows 0.031% daily capacity loss vs. 0.029% for 1,4-DHP) .

How can researchers resolve contradictions in redox behavior reported for 2,7-Dimethoxyphenazine?

Advanced Research Question

Discrepancies often stem from:

- Experimental Conditions : pH, solvent polarity, and electrode materials alter redox potentials.

- Impurity Interference : Unpurified samples may contain redox-active byproducts.

Q. Resolution Workflow :

Standardize electrochemical setups (e.g., use Ag/AgCl reference electrodes).

Validate purity via HPLC-MS before testing.

Replicate studies under inert conditions to isolate environmental effects .

What analytical techniques are critical for quantifying 2,7-Dimethoxyphenazine in biological matrices?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。